

An In-depth Technical Guide to the Physical Properties of Methyl 4-Iodobenzoate

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Compound of Interest

Compound Name: Methyl 4-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **methyl 4-iodobenzoate**, a key intermediate in organic synthesis and drug discovery. The information is presented to support research and development activities, offering detailed experimental protocols and clearly structured data for easy reference.

Physicochemical Properties

Methyl 4-iodobenzoate is a white to pale brown crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₇ IO ₂	[1][2]
Molecular Weight	262.04 g/mol	[1][2]
Appearance	White to orange to pale brown crystals, powder, or chunks	[3]
Melting Point	112-118 °C	[3]
Boiling Point	276 °C (decomposes)	
Solubility	Insoluble in water	

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data Points
^1H NMR (CDCl_3)	Chemical shifts (δ) are observed for the aromatic and methyl protons.
^{13}C NMR (CDCl_3)	Chemical shifts (δ) are observed for the aromatic, carbonyl, and methyl carbons.
Infrared (IR) (KBr)	Characteristic absorption bands for C=O (ester), C-O, and C-I bonds.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **methyl 4-iodobenzoate**.

Melting Point Determination

The melting point of **methyl 4-iodobenzoate** is determined using the capillary method with a melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **methyl 4-iodobenzoate** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- **Determination:** The sample is heated at a rate of 10-20 °C/min initially. Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/min.
- **Data Recording:** The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Boiling Point Determination

Due to its high boiling point and potential for decomposition, the boiling point of **methyl 4-iodobenzoate** is best determined using a micro-boiling point method.

Protocol:

- **Sample Preparation:** A small amount of **methyl 4-iodobenzoate** is placed in a small test tube or a specialized micro-boiling point tube.
- **Apparatus Setup:** A capillary tube, sealed at one end, is inverted and placed into the sample tube. The entire assembly is attached to a thermometer and placed in a heating bath (e.g., silicone oil).
- **Determination:** The heating bath is gradually heated. The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is noted.
- **Data Recording:** The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

Protocol:

- **Sample Preparation:** Approximately 10-20 mg of **methyl 4-iodobenzoate** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS.

The IR spectrum of solid **methyl 4-iodobenzoate** is typically obtained using the KBr pellet method.

Protocol:

- **Sample Preparation:** Approximately 1-2 mg of dry **methyl 4-iodobenzoate** is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

Crystal Structure Determination

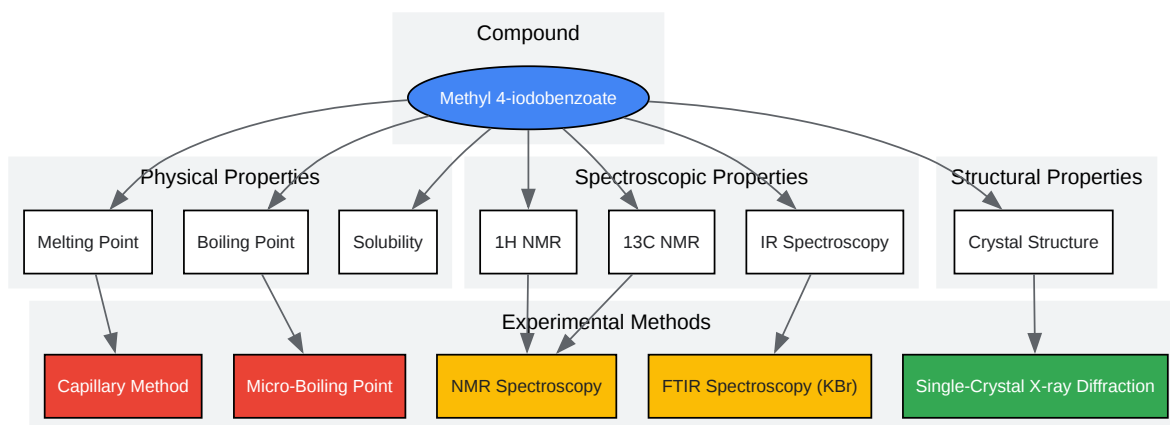
As of the latest search, a specific Crystallographic Information File (CIF) for **methyl 4-iodobenzoate** is not readily available in public databases. However, the crystal structure can be determined by single-crystal X-ray diffraction.

Protocol for Crystal Growth and Structure Determination:

- **Recrystallization:** Single crystals of **methyl 4-iodobenzoate** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The collected diffraction data are used to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Structure-Property Relationships

The following diagram illustrates the logical workflow for characterizing the physical properties of **methyl 4-iodobenzoate**.



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Characterization workflow for **methyl 4-iodobenzoate**.

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